molecular formula C10H5Cl2N3O B13725377 (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone

(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone

Cat. No.: B13725377
M. Wt: 254.07 g/mol
InChI Key: ILFHKJXKJXOWJD-UHFFFAOYSA-N
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Description

(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone is a chemical compound that features a pyrimidine ring substituted with two chlorine atoms at the 2 and 6 positions, and a pyridine ring attached to the methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone typically involves the reaction of 2,6-dichloropyrimidine with 2-pyridylmethanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Compounds with various functional groups replacing the chlorine atoms.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

(2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (2,6-Dichloro-4-pyridyl)methanone
  • (2,6-Dichloro-4-pyrimidyl)morpholine
  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine

Comparison: (2,6-Dichloro-4-pyrimidinyl)(2-pyridyl)methanone is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C10H5Cl2N3O

Molecular Weight

254.07 g/mol

IUPAC Name

(2,6-dichloropyrimidin-4-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C10H5Cl2N3O/c11-8-5-7(14-10(12)15-8)9(16)6-3-1-2-4-13-6/h1-5H

InChI Key

ILFHKJXKJXOWJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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